![molecular formula C11H15N2O3P B14299152 Diethyl [cyano(pyridin-3-yl)methyl]phosphonate CAS No. 117504-12-8](/img/structure/B14299152.png)
Diethyl [cyano(pyridin-3-yl)methyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [cyano(pyridin-3-yl)methyl]phosphonate is a phosphorus-containing organic compound It is characterized by the presence of a cyano group attached to a pyridin-3-yl moiety, which is further connected to a phosphonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [cyano(pyridin-3-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyano-substituted pyridine derivative. One common method is the Michael addition of diethyl phosphite to an activated cyano-pyridine compound under basic conditions. The reaction is usually carried out in the presence of a strong organic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Diethyl [cyano(pyridin-3-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The phosphonate group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the phosphonate group under suitable conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce amines or other derivatives. Substitution reactions can result in a variety of functionalized phosphonates .
科学研究应用
Diethyl [cyano(pyridin-3-yl)methyl]phosphonate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound can be employed in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: Utilized in the production of materials with specific properties, such as flame retardants or plasticizers
作用机制
The mechanism of action of diethyl [cyano(pyridin-3-yl)methyl]phosphonate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the phosphonate group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
Diethyl phosphonate: Lacks the cyano and pyridin-3-yl groups, making it less versatile in certain applications.
Cyano-substituted pyridines: Do not contain the phosphonate group, limiting their use in phosphorus chemistry.
Phosphonate esters: Similar in structure but may have different substituents on the phosphonate group
Uniqueness
Diethyl [cyano(pyridin-3-yl)methyl]phosphonate is unique due to the combination of its cyano, pyridin-3-yl, and phosphonate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
117504-12-8 |
|---|---|
分子式 |
C11H15N2O3P |
分子量 |
254.22 g/mol |
IUPAC 名称 |
2-diethoxyphosphoryl-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C11H15N2O3P/c1-3-15-17(14,16-4-2)11(8-12)10-6-5-7-13-9-10/h5-7,9,11H,3-4H2,1-2H3 |
InChI 键 |
RQTAHFCMXLURHX-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C(C#N)C1=CN=CC=C1)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


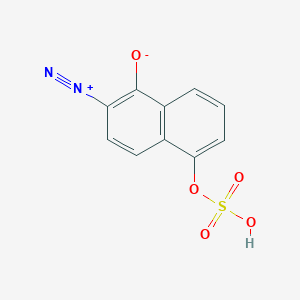
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
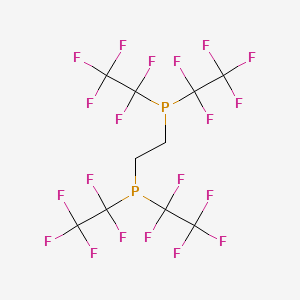
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)
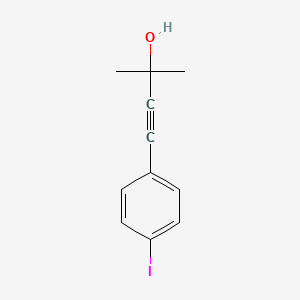
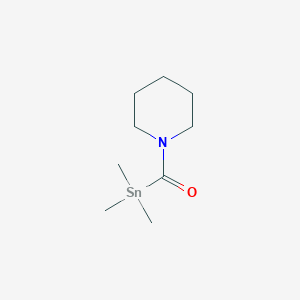
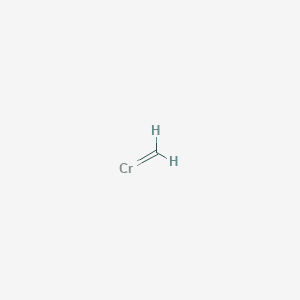
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)

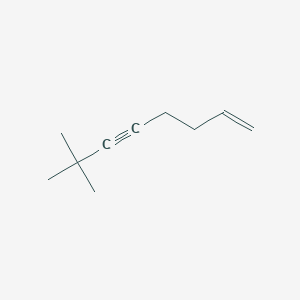
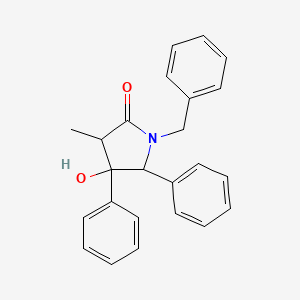
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
